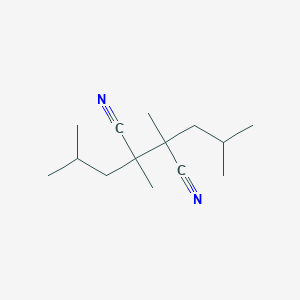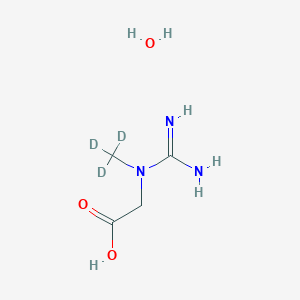
肌酸-(甲基-d3)一水合物
概述
描述
Creatine-(methyl-d3) monohydrate is an organic compound that is widely used in laboratory experiments and scientific research. It is a form of creatine, which is a naturally occurring nitrogenous organic acid found in the human body and in certain foods. Creatine is used to supply energy to cells, particularly muscle cells, and is most commonly used for athletic performance enhancement, as well as for medical treatments. Creatine-(methyl-d3) monohydrate is a modified form of creatine, and is used in scientific research for a variety of purposes.
科学研究应用
Here’s a comprehensive analysis of the scientific research applications of Creatine-(methyl-d3) monohydrate, focusing on unique applications:
Neuroscience and Cognitive Performance
Creatine-(methyl-d3) monohydrate is used in neuroscience research to support brain function and cognitive performance. It’s a valuable tool for investigating neurological disorders and cognitive enhancement .
Cardiovascular Health
Research suggests that creatine supplementation can help manage blood lipid levels, reduce fat accumulation in the liver, and decrease homocysteine levels, thereby reducing the risk of heart disease .
Antioxidant Properties
Creatine has been reported to serve as an antioxidant, which could have various health benefits .
Glycemic Control
Supplementation with creatine enhances glycemic control, which is beneficial for managing blood sugar levels .
Cancer Progression
Some studies indicate that creatine supplementation may reduce the progress of certain forms of cancer .
Musculoskeletal Health
Creatine is known to increase strength and muscle mass, minimize bone loss, and improve functional capacity in patients with osteoarthritis and fibromyalgia .
Cognitive Function in Aging
Supplementation with creatine has shown to enhance cognitive function, particularly in older populations .
Mental Health
Creatine supplementation may improve the efficacy of some antidepressant medications and has potential applications in mental health treatment .
作用机制
Target of Action
Creatine-(methyl-d3) monohydrate primarily targets Creatine Kinase enzymes, which include the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .
Mode of Action
Creatine-(methyl-d3) monohydrate interacts with its targets by binding to phosphate, forming phosphocreatine (PCr) . This reaction is catalyzed by Creatine Kinase . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Creatine-(methyl-d3) monohydrate is the creatine-phosphocreatine pathway . This pathway plays a vital role in energy metabolism, particularly in tissues with high energy demands. The conversion of creatine to phosphocreatine and the subsequent regeneration of ATP from ADP are key steps in this pathway .
Pharmacokinetics
It is also known that insulin and insulin-stimulating foods can enhance muscle uptake of creatine .
Result of Action
The action of Creatine-(methyl-d3) monohydrate results in the generation of ATP, providing energy for various cellular processes . This can enhance muscle function and exercise performance. Additionally, creatine may have neuroprotective and cardioprotective actions .
Action Environment
The action of Creatine-(methyl-d3) monohydrate can be influenced by various environmental factors. For instance, high carbohydrate meals may slow the absorption of creatine from the intestine
属性
IUPAC Name |
2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYXFHCRXAUIL-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584150 | |
| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Creatine-(methyl-d3) monohydrate | |
CAS RN |
284664-86-4 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284664-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284664-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

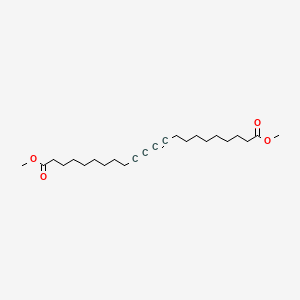
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
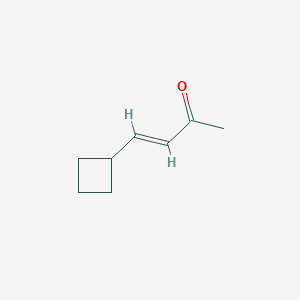
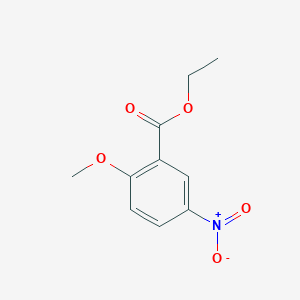
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)

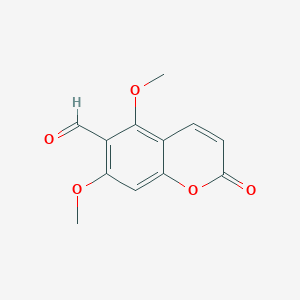
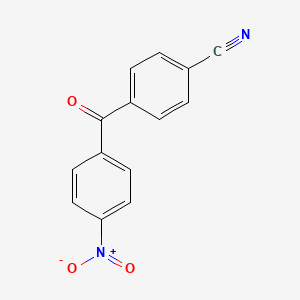
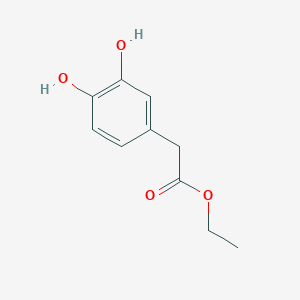
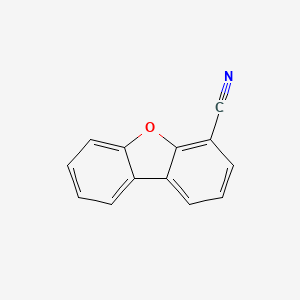
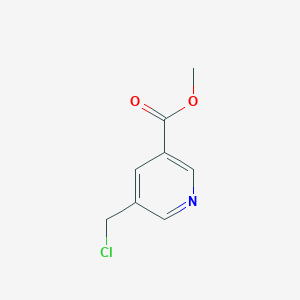
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)
